

Ethyl Mandelate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl mandelate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl mandelate, the ethyl ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block in the synthesis of a variety of more complex chiral molecules and active pharmaceutical ingredients (APIs).^[1] Its utility stems from the presence of a stereogenic center at the α -carbon, allowing for the introduction of specific stereochemistry into a target molecule. This guide provides an in-depth overview of the core chemical properties of **ethyl mandelate**, including its physical characteristics, spectral data, solubility, and reactivity. Detailed experimental protocols for key analytical techniques are also provided to aid researchers in their laboratory work.

Chemical and Physical Properties

Ethyl mandelate can exist as a racemic mixture (a 1:1 mixture of its two enantiomers, (R)- and (S)-**ethyl mandelate**) or as individual, optically pure enantiomers. The physical properties can vary slightly between the racemate and the pure enantiomers, particularly the melting point and optical activity.

Table 1: General and Physical Properties of Ethyl Mandelate

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2]
Molecular Weight	180.20 g/mol	[2]
IUPAC Name	ethyl 2-hydroxy-2-phenylacetate	[2]
CAS Number (Racemate)	774-40-3	[2]
Appearance	Colorless liquid or white solid	
Melting Point (Racemate)	35 - 37 °C	
Boiling Point (Racemate)	253-255 °C (at 760 mmHg)	
Density (Racemate)	1.115 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.512	

Table 2: Properties of Ethyl Mandelate Enantiomers

Property	(R)-(-)-Ethyl Mandelate	(S)-(+)-Ethyl Mandelate	Source(s)
CAS Number	10606-72-1	13704-09-1	Chem-Impex
Melting Point	33-34 °C	27.0 to 30.0 °C	Chem-Impex, TCI
Boiling Point	103-105 °C (at 2 mmHg)	Not specified	Chem-Impex
Optical Rotation [α] _D ²⁰	-134° (c=3, CHCl ₃)	+135.0 to +140.0° (c=1, CHCl ₃)	Chem-Impex, TCI

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **ethyl mandelate**.

Table 3: Key Spectroscopic Data for Ethyl Mandelate

Technique	Key Peaks/Signals	Source(s)
^1H NMR (CDCl_3 , 400 MHz)	δ 7.42-7.26 (m, 5H, Ar-H), 5.14 (s, 1H, CH-OH), 4.21 (q, $J=7.1$ Hz, 2H, O-CH ₂ -CH ₃), 3.9 (br s, 1H, OH), 1.25 (t, $J=7.1$ Hz, 3H, O-CH ₂ -CH ₃)	
FT-IR (Gas Phase)	$\sim 3500\text{ cm}^{-1}$ (O-H stretch), $\sim 3050\text{ cm}^{-1}$ (Ar C-H stretch), $\sim 2980\text{ cm}^{-1}$ (Aliphatic C-H stretch), $\sim 1740\text{ cm}^{-1}$ (C=O stretch, ester), $\sim 1200\text{ cm}^{-1}$ (C-O stretch)	
Mass Spectrometry (EI)	m/z 180 (M^+), 107 (base peak, $[\text{C}_6\text{H}_5\text{CHOH}]^+$), 79, 77	

Solubility and Reactivity

- Solubility: **Ethyl mandelate** is soluble in methanol and other common organic solvents such as chloroform and ethyl acetate.
- Reactivity: **Ethyl mandelate** is stable under normal conditions. It is incompatible with strong oxidizing agents. The hydroxyl group can be acylated, and the ester can be hydrolyzed under acidic or basic conditions. The oxidation of **ethyl mandelate** by chromic acid yields ethyl benzoylformate.

Experimental Protocols

The following are generalized protocols for key experiments related to the analysis of **ethyl mandelate**. Researchers should adapt these methods to their specific instrumentation and laboratory conditions.

Determination of Melting Point

Methodology: The melting point of solid **ethyl mandelate** can be determined using a capillary melting point apparatus.

- Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube, which is sealed at one end. The solid is packed down to the bottom of the tube.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar).
- Procedure:
 - Place the capillary tube containing the sample into the heating block of the apparatus.
 - Heat the block at a rate of approximately 10-15 °C per minute for a rapid determination of the approximate melting range.
 - Allow the apparatus to cool.
 - For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously determined approximate melting point.
 - Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point.

Spectroscopic Analysis

Methodology: Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is used to confirm the structure of the molecule.

- Sample Preparation: Dissolve approximately 5-10 mg of **ethyl mandelate** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure:
 - Place the NMR tube in the spectrometer.
 - Acquire the ^1H NMR spectrum according to the instrument's standard operating procedures.

- Process the spectrum (Fourier transform, phase correction, and baseline correction).
- Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Methodology: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.

- Sample Preparation (for liquid samples): Place a drop of liquid **ethyl mandelate** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
- Sample Preparation (for solid samples): Prepare a KBr pellet by grinding a small amount of solid **ethyl mandelate** with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
- Apparatus: An FT-IR spectrometer.
- Procedure:
 - Obtain a background spectrum of the empty sample compartment.
 - Place the prepared sample in the spectrometer's sample holder.
 - Acquire the IR spectrum.
 - Identify the characteristic absorption bands corresponding to the functional groups in **ethyl mandelate**.

Methodology: Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the molecule.

- Sample Preparation: Prepare a dilute solution of **ethyl mandelate** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Apparatus: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
- Procedure:

- Introduce the sample into the mass spectrometer.
- Acquire the mass spectrum over a suitable m/z range.
- Identify the molecular ion peak and major fragment ions.

Synthesis and Purification

Methodology: A common method for the synthesis of **ethyl mandelate** is the Fischer esterification of mandelic acid with ethanol in the presence of an acid catalyst.

- Reactants: Mandelic acid, ethanol (in excess, to act as both reactant and solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid).
- Procedure:
 - Dissolve mandelic acid in an excess of absolute ethanol.
 - Carefully add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours.
 - Monitor the reaction progress using thin-layer chromatography (TLC).
 - After completion, cool the reaction mixture and neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution).
 - Extract the **ethyl mandelate** with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).
 - Remove the solvent under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography.

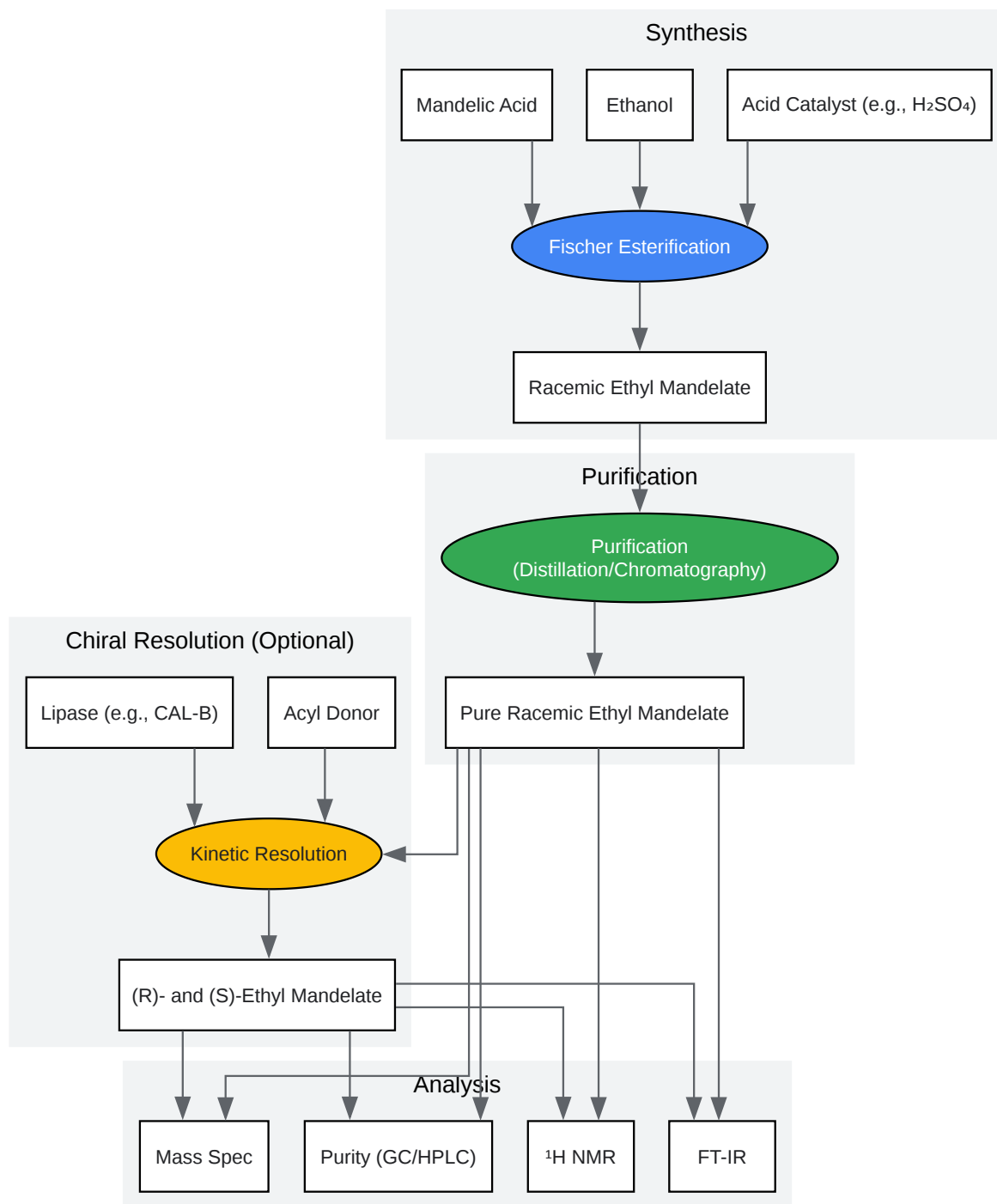
Methodology: Enzymatic kinetic resolution is a common method to separate the enantiomers of racemic **ethyl mandelate**.

- Reactants: Racemic **ethyl mandelate**, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., *Candida antarctica* lipase B - CAL-B).
- Procedure:
 - Dissolve racemic **ethyl mandelate** in an appropriate organic solvent (e.g., hexane or tert-butyl methyl ether).
 - Add the acyl donor and the lipase.
 - Incubate the mixture with shaking at a controlled temperature.
 - Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.
 - Stop the reaction at approximately 50% conversion.
 - Separate the enzyme by filtration.
 - The product mixture, containing one acylated enantiomer and the unreacted enantiomer, can be separated by column chromatography.

Logical and Experimental Workflows

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of **ethyl mandelate**.

Workflow for Synthesis and Analysis of Ethyl Mandelate

[Click to download full resolution via product page](#)Caption: General workflow for the synthesis and analysis of **ethyl mandelate**.

Applications in Drug Development

Ethyl mandelate serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals. Its enantiomers are used to introduce specific stereochemistry, which is often critical for the biological activity and safety of a drug. For instance, derivatives of mandelic acid are found in the structures of some anti-inflammatory drugs and other bioactive compounds. The ability to produce enantiomerically pure **ethyl mandelate** through methods like kinetic resolution is therefore of high importance in the pharmaceutical industry.

Safety Information

Ethyl mandelate is classified as an eye irritant. Appropriate personal protective equipment, including safety glasses and gloves, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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- To cite this document: BenchChem. [Ethyl Mandelate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671685#ethyl-mandelate-chemical-properties]

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